REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[Li]CCCC.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1Cl.Cl[P:25]([CH:32]1[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1)[CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[P:25]([CH:32]1[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37]1)[CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
3.03 mL
|
Type
|
reactant
|
Smiles
|
ClP(C1CCCCC1)C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at room temperature for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
dropwise, at 0° C., for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After 15 min of stirring
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction medium is cooled to −78° C.
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is maintained at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under rapid stirring
|
Type
|
STIRRING
|
Details
|
(mechanical stirring)
|
Type
|
CUSTOM
|
Details
|
After returning to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered on a fritted disc
|
Type
|
ADDITION
|
Details
|
containing silica
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the orange oil obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized in acetone
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |